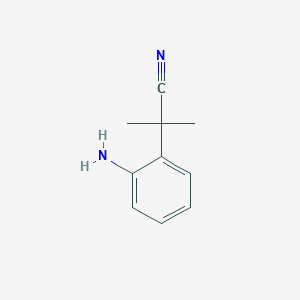
2-(2-Aminophényl)-2-méthylpropanenitrile
Vue d'ensemble
Description
“2-Aminophenol” is a compound with the molecular formula C6H7NO . It’s also known as “2-Amino-1-hydroxybenzene” or “o-Hydroxyaniline” and is used in laboratory chemicals . “2-(2-Aminophenyl)benzothiazole” is a biologically interesting heterocycle with high pharmacological activity .
Synthesis Analysis
The synthesis of “2-(2-Aminophenyl)benzothiazole” derivatives has been achieved through various methods, including microwave-assisted and conventional heating approaches . The microwave-assisted method has been found to drastically reduce reaction time and increase yield .
Molecular Structure Analysis
The molecular structure of “2-Aminophenol” has been analyzed and it has an average mass of 109.126 Da and a monoisotopic mass of 109.052765 Da .
Chemical Reactions Analysis
The chemical reactions of “2-(2-Aminophenyl)benzothiazole” derivatives have been studied. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .
Physical And Chemical Properties Analysis
“2-Aminophenol” has a molecular weight of 109.1259 and a monoisotopic mass of 109.052763851 .
Mécanisme D'action
2-(2-Aminophenyl)-2-methylpropanenitrile is an organic compound that acts as an intermediate in organic synthesis. It reacts with other compounds to form various products, such as pharmaceuticals, agrochemicals, and dyes. The reaction is typically catalyzed by a base and proceeds via the formation of an intermediate, which is subsequently hydrolyzed to the desired product.
Biochemical and Physiological Effects
2-(2-Aminophenyl)-2-methylpropanenitrile has not been studied in detail for its biochemical and physiological effects. However, it is believed to be relatively non-toxic, as it is used in a variety of industrial and laboratory applications.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Aminophenyl)-2-methylpropanenitrile is a useful intermediate in organic synthesis and is widely used in the laboratory. It is relatively non-toxic and has a low boiling point, making it an ideal reagent for laboratory experiments. However, it is volatile and can easily evaporate, making it difficult to store and handle.
Orientations Futures
2-(2-Aminophenyl)-2-methylpropanenitrile has a wide range of potential applications in the laboratory and in industry. Possible future directions for research include: the development of new synthesis methods for the compound; the investigation of its biochemical and physiological effects; the development of new applications, such as in the synthesis of polymers and other materials; the development of safer and more efficient methods of handling and storing the compound; and the investigation of its potential uses in drug delivery systems.
Applications De Recherche Scientifique
Analyse complète des applications du 2-(2-aminophényl)-2-méthylpropanenitrile
Le this compound est un composé chimique présentant des applications potentielles dans divers domaines de la recherche scientifique. Voici une analyse détaillée de ses applications uniques, chacune présentée dans une section séparée.
Activité anticancéreuse
Chimiothérapie à base de ruthénium : Le composé a été utilisé pour synthétiser de nouveaux complexes anticancéreux de ruthénium (II/III). Ces complexes présentent une activité anticancéreuse in vitro et in vivo significative, en particulier contre les lignées cellulaires cancéreuses du sein et du côlon humain. Ils agissent en s'intercalant avec l'ADN, en induisant l'apoptose et en provoquant un arrêt du cycle cellulaire en phase G2/M .
Propriétés antioxydantes
Amélioration des enzymes antioxydantes cellulaires : Les complexes de ruthénium contenant du this compound ont montré qu'ils diminuaient le stress oxydatif et augmentaient les niveaux d'enzymes antioxydantes, telles que la superoxyde dismutase (SOD). Cela suggère un rôle dans l'amélioration des mécanismes de réparation cellulaire normaux .
Efficacité antimicrobienne
Synthèse de dérivés de benzimidazoquinazoline : Un dérivé synthétisé à partir de this compound a démontré une activité antimicrobienne modérée. Cette activité est significative dans le contexte du développement de nouveaux médicaments pour lutter contre les souches bactériennes résistantes .
Synthèse organique assistée par micro-ondes
Synthèse efficace de composés hétérocycliques : Le composé a été utilisé dans des méthodes de synthèse assistée par micro-ondes pour produire des dérivés de benzimidazoquinazoline. Cette méthode offre des avantages tels que des temps de réaction réduits et des rendements accrus, ce qui est bénéfique pour le développement rapide de médicaments .
Études de fluorescence
Émission de lumière bleue : Le dérivé de quinazoline synthétisé à partir de this compound présente une fluorescence, émettant une lumière bleue sous exposition aux UV. Cette propriété pourrait être explorée pour des applications en bio-imagerie et en marquage moléculaire .
Cristallographie
Analyse de la structure moléculaire : La structure cristalline du dérivé de quinazoline synthétisé a été analysée, révélant des informations sur les interactions moléculaires et les mécanismes de stabilisation. Ces informations sont cruciales pour comprendre le comportement du composé dans diverses applications .
Enseignement de la chimie
Enseignement de techniques de synthèse avancées : Le rôle du composé dans la synthèse assistée par micro-ondes peut être utilisé comme étude de cas en enseignement de la chimie pour enseigner aux étudiants les techniques de synthèse organique avancées et leurs applications en chimie médicinale .
Développement de médicaments
Composé de tête pour la découverte de médicaments : Étant donné ses diverses applications dans les activités anticancéreuses, antimicrobiennes et antioxydantes, le this compound peut servir de composé de tête dans les processus de découverte et de développement de médicaments .
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-aminophenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-10(2,7-11)8-5-3-4-6-9(8)12/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRUQWUBYMBZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733324 | |
| Record name | 2-(2-Aminophenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314667-39-4 | |
| Record name | 2-(2-Aminophenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenamine,n-methyl-2-nitro-4-[[2-[5-(trifluoromethyl)-1h-imidazol-2-yl]-4-pyridinyl]oxy]-](/img/structure/B1507141.png)
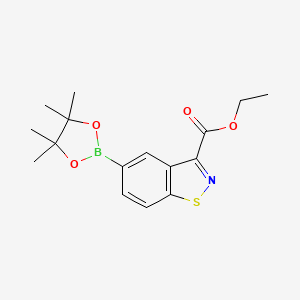
![6-Benzyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B1507143.png)

![Difluorantheno[4,3,2-abc:2',3',4'-klm]coronene](/img/structure/B1507149.png)
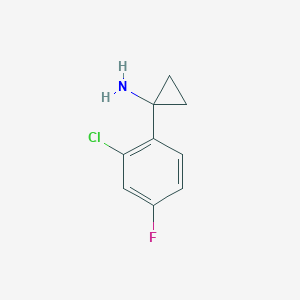

![5-{2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1507159.png)

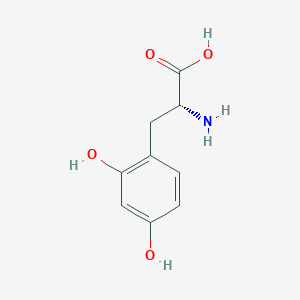
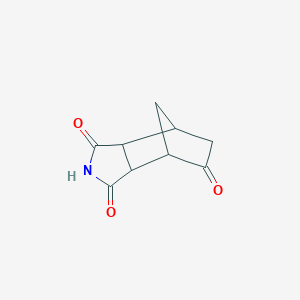
![Benzyl 8-oxa-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B1507174.png)
